2,3-Dichloro-6-(trifluoromethyl)benzaldehyde
Overview
Description
2,3-Dichloro-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3Cl2F3O and a molecular weight of 243.01 g/mol . It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The trifluoromethyl group in the compound is known to significantly impact chemical reactivity and biological activity .
Pharmacokinetics
Its physical form is a solid under normal conditions, and it has a molecular weight of 24301
Result of Action
The molecular and cellular effects of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde’s action are currently unknown due to the lack of comprehensive studies on this compound .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the trifluoromethyl group in this compound can be influenced by factors such as electronegativity, size, electrostatic interactions, and lipophilicity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-dichlorobenzaldehyde with trifluoromethyl iodide in the presence of a catalyst such as copper powder . The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde often involves large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2,3-Dichloro-6-(trifluoromethyl)benzoic acid.
Reduction: 2,3-Dichloro-6-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-6-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)benzaldehyde
- 2,3-Dichloro-4-(trifluoromethyl)benzaldehyde
- 2,3-Dichloro-6-(difluoromethyl)benzaldehyde
Uniqueness
2,3-Dichloro-6-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the benzaldehyde ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
2,3-Dichloro-6-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by its unique trifluoromethyl and dichloro substituents. This compound has garnered interest in various fields, particularly in medicinal chemistry and agrochemical development, due to its potential biological activities. Understanding its biological activity is crucial for its application in enzyme inhibition studies and the development of pharmaceuticals.
- Molecular Formula : C8H4Cl2F3O
- Molecular Weight : 243.01 g/mol
- Physical State : Solid under normal conditions
The presence of the trifluoromethyl group significantly influences the chemical reactivity and biological activity of the compound, enhancing its interactions with biological systems due to increased lipophilicity and electronegativity .
The specific biological targets and mechanisms of action for this compound remain largely unexplored. However, it is known to act as a building block in organic synthesis and has been utilized in studies related to enzyme inhibition and protein-ligand interactions . The trifluoromethyl group may enhance binding affinity to certain biological targets, although detailed studies are needed to elucidate these interactions.
Antifungal Activity
A notable study demonstrated that substituents like trifluoromethyl can enhance antifungal activity. For example, compounds with electron-withdrawing groups showed improved efficacy against fungal strains such as Aspergillus niger and Candida tropicalis . This suggests that this compound may exhibit comparable antifungal properties.
Case Studies
-
Enzyme Inhibition Studies :
- A study focused on small-molecule disruptors of mutant huntingtin-calmodulin interactions highlighted the importance of specific substitutions on the benzaldehyde ring for maintaining biological activity .
- Although not directly involving this compound, these findings underscore the significance of structural modifications in enhancing enzyme inhibition.
- Antifungal Efficacy :
Comparative Analysis of Related Compounds
Compound Name | Structure | Antifungal Activity (MIC µM) | Enzyme Inhibition |
---|---|---|---|
This compound | Structure | TBD | Potential |
Trifluoromethyl-substituted Benzaldehyde | Structure | 26.11 (Fluconazole) | Active |
Fluconazole | Structure | 19.58 | Standard |
Properties
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYGNWQELPOXBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590660 | |
Record name | 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186517-27-1 | |
Record name | 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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